molecular formula C14H19NO3 B13343587 Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate

Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate

Cat. No.: B13343587
M. Wt: 249.30 g/mol
InChI Key: HIWRGCAJBBTJSU-CHWSQXEVSA-N
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Description

Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and benzyl halides.

    Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrrolidines.

Scientific Research Applications

Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate: Similar in structure but lacks the benzyl group.

    Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another chiral compound with different functional groups.

Uniqueness

Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate is unique due to its specific chiral centers and the presence of both benzyl and hydroxymethyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C14H19NO3/c1-18-14(17)13-8-7-12(10-16)15(13)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13-/m1/s1

InChI Key

HIWRGCAJBBTJSU-CHWSQXEVSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H](N1CC2=CC=CC=C2)CO

Canonical SMILES

COC(=O)C1CCC(N1CC2=CC=CC=C2)CO

Origin of Product

United States

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